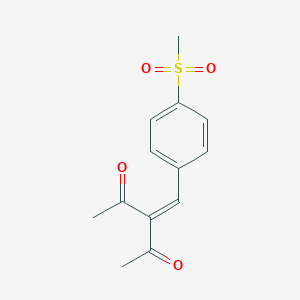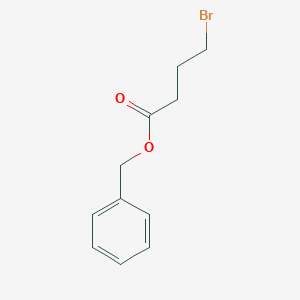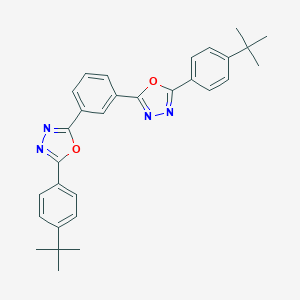
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene
Übersicht
Beschreibung
The compound “1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the tert-butyl groups and phenyl rings suggests that this compound may have interesting steric and electronic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole rings, which are aromatic and hence contribute to the overall stability of the molecule . The tert-butyl groups are bulky and could influence the overall shape and conformation of the molecule.Chemical Reactions Analysis
Oxadiazoles are generally stable compounds, but they can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic oxadiazole rings and phenyl rings would likely make the compound relatively stable and resistant to decomposition . The tert-butyl groups could increase the compound’s solubility in nonpolar solvents.Wissenschaftliche Forschungsanwendungen
Electron-Transporting Material
This compound is a well-known electron-transporting material due to the electron-accepting property of the oxadiazole units . It is used in various electronic devices and systems that require efficient electron transport.
Hybrid-Type Host Material
In combination with poly (9-vinylcarbazole) (PVK, electron donating), this compound (electron withdrawing) is widely used as a hybrid-type host . This is due to its good solubility and film morphology provided by the bulky tert-butyl units.
Ultraviolet Emitter
The compound has also been used as an ultraviolet emitter . In specific configurations, such as with MoO3 as hole injection and buffer material, it shows relatively high external quantum efficiency.
Organic Light Emitting Diodes (OLEDs)
Due to its electron-transporting properties and its ability to emit ultraviolet light, this compound is often used in the manufacture of OLEDs . It can contribute to the efficiency and longevity of these devices.
Photovoltaic Devices
The electron-transporting properties of this compound also make it useful in photovoltaic devices . It can help to increase the efficiency of these devices by facilitating the movement of electrons.
Chemical Research
This compound is also used in chemical research, particularly in studies investigating the properties and applications of oxadiazole units . Its unique structure and properties make it a valuable tool in this field.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-5-[3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-29(2,3)23-14-10-19(11-15-23)25-31-33-27(35-25)21-8-7-9-22(18-21)28-34-32-26(36-28)20-12-16-24(17-13-20)30(4,5)6/h7-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJQNLKWTRGIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571406 | |
| Record name | 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene | |
CAS RN |
138372-67-5 | |
| Record name | 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does OXD-7 play in OLED devices?
A1: OXD-7 typically functions as an electron-transporting material and a host material for phosphorescent emitters in OLEDs [, , , ]. Its high electron affinity and good film-forming properties make it suitable for facilitating electron injection and transport within the device.
Q2: How does the morphology of OXD-7 films impact device performance?
A2: Studies have shown that OXD-7 films prepared by different methods exhibit varying morphologies and carrier transport properties []. Vacuum-deposited films demonstrate enhanced carrier transport compared to solution-processed ones due to their higher packing density, leading to improved device efficiency.
Q3: Can OXD-7 be used to create white OLEDs?
A3: Yes, OXD-7 has been successfully incorporated into white OLED architectures [, ]. By combining OXD-7 with appropriate blue, green, and red emitters, devices with high luminance efficiency and good color stability can be achieved.
Q4: What are the advantages of using OXD-7 in mixed host systems for blue phosphorescent OLEDs?
A4: OXD-7, with its high triplet level, can be combined with other host materials like TAPC (1,1-bis((di-4-tolylamino) phenyl) cyclohexane) to improve the efficiency and lower the turn-on voltage of blue phosphorescent OLEDs []. These mixed host systems facilitate better charge balance and exciton confinement, resulting in enhanced device performance.
Q5: Does OXD-7 have any applications beyond OLEDs?
A5: Recent research highlights the potential of OXD-7 in perovskite solar cells (PSCs) []. It can function as an interfacial layer between the electron-transporting layer and the electrode, enhancing the device stability by suppressing halide ion migration and improving moisture resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



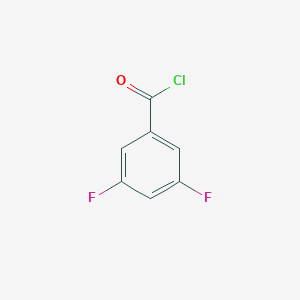

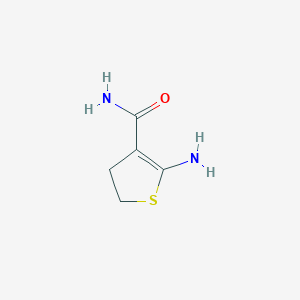

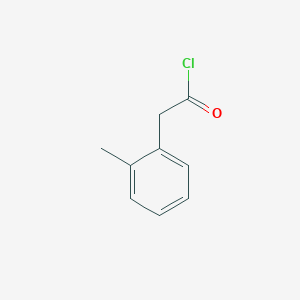
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)

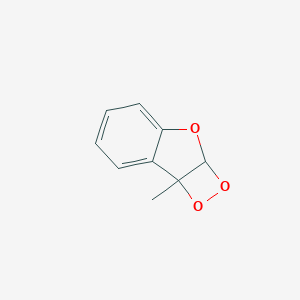
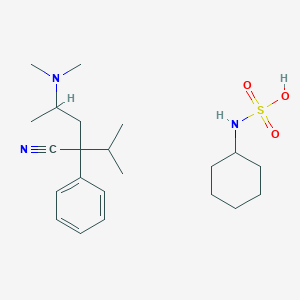
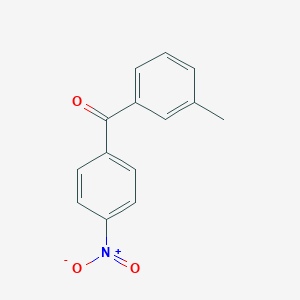
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
